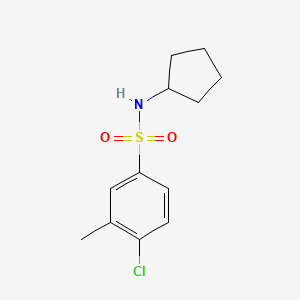
Solvent Yellow 85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Yellow 85, also known as 4-Aminonaphthalene-1,8-dicarboximide, is a non-ionic aromatic amine surfactant. It is a bright greenish-yellow powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a dye for polyester fibers and other synthetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solvent Yellow 85 can be synthesized through the condensation of 4-aminonaphthalic anhydride with 2,4-dimethylaniline. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst .
Industrial Production Methods: In industrial settings, the production of Solvent Yellow 85 involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Solvent Yellow 85 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various naphthalene derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Solvent Yellow 85 has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a tracer in chromatography.
Biology: In biological research, it serves as a fluorescent marker for studying cellular processes.
Medicine: It is used in diagnostic imaging and as a staining agent in histology.
Industry: Beyond its use as a dye for textiles, it is also employed in the production of plastics and other synthetic materials
Mechanism of Action
The mechanism of action of Solvent Yellow 85 involves its ability to absorb and emit light, making it useful as a fluorescent dye. It interacts with various molecular targets, including proteins and nucleic acids, allowing researchers to visualize and track biological processes. The pathways involved include fluorescence resonance energy transfer (FRET) and other photophysical mechanisms .
Comparison with Similar Compounds
Solvent Yellow 7: Another azo dye with similar applications but different chemical properties.
Sudan I: An azo dye used for coloring oils and waxes.
Fluorescein: A dye used in diagnostic imaging with a different molecular structure
Uniqueness: Solvent Yellow 85 stands out due to its specific fluorescence properties and its stability under various conditions. Unlike some other dyes, it maintains its color and fluorescence intensity over time, making it particularly valuable in long-term studies and industrial applications .
Properties
CAS No. |
12271-01-1 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
0 |
Synonyms |
C.I. Solvent Yellow 85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












